molecular formula C15H14Cl2O2 B188650 Bis(4-methoxyphenyl)dichloromethane CAS No. 17435-03-9

Bis(4-methoxyphenyl)dichloromethane

Cat. No.: B188650
CAS No.: 17435-03-9
M. Wt: 297.2 g/mol
InChI Key: MBBYUMQNRYHRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-methoxyphenyl)dichloromethane (chemical formula: Cl₂C(C₆H₄OCH₃)₂) is an organochlorine compound featuring a central dichloromethane (CH₂Cl₂) core substituted with two para-methoxyphenyl groups. This structural motif confers unique physicochemical properties, including moderate polarity and stability, making it a subject of interest in synthetic chemistry and materials science.

Properties

CAS No.

17435-03-9

Molecular Formula

C15H14Cl2O2

Molecular Weight

297.2 g/mol

IUPAC Name

1-[dichloro-(4-methoxyphenyl)methyl]-4-methoxybenzene

InChI

InChI=1S/C15H14Cl2O2/c1-18-13-7-3-11(4-8-13)15(16,17)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3

InChI Key

MBBYUMQNRYHRHH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key bis(4-methoxyphenyl) derivatives and their distinguishing features:

Compound Name Structure Key Functional Groups Key Properties/Applications References
Bis(4-methoxyphenyl)dichloromethane Cl₂C(C₆H₄OCH₃)₂ Dichloromethane, methoxy groups Intermediate in organic synthesis N/A*
1,1-Dichloro-2,2-bis(4-methoxyphenyl)ethene (MDDE) Cl₂C=C(C₆H₄OCH₃)₂ Dichloroethene, methoxy groups Proestrogen; requires metabolic activation for estrogenic activity
Bis(4-methoxyphenyl)fumaronitrile NC(CC(=O)N)C(C₆H₄OCH₃)₂ Fumaronitrile, methoxy groups Structural rigidity for X-ray crystallography
N,N’-Bis(4-methoxyphenyl)formamidine HN=C(NH(C₆H₄OCH₃))₂ Formamidine, methoxy groups Ligand in platinum complexes for phosphorescence
Bis-OH-MDDE HO(C₆H₃OCH₃)C=CCl₂ Hydroxyl, methoxy, dichloroethene Potent estrogenic activity (no metabolic activation required)
Methoxychlor Cl₃C(C₆H₄OCH₃)₂ Trichloroethane, methoxy groups Proestrogenic pesticide; metabolized to active estrogens

*Note: Direct references to this compound are absent in the provided evidence, but its structural analogs are well-characterized.

Physicochemical and Material Properties

  • Solubility and Stability :

    • Bis(4-methoxyphenyl)fumaronitrile exhibits low solubility in polar solvents due to its planar, rigid structure, making it ideal for single-crystal X-ray studies .
    • N,N’-Bis(4-methoxyphenyl)formamidine demonstrates solubility in dichloromethane, enabling its use in synthesizing luminescent platinum complexes .
  • Applications in Materials Science: Derivatives like 4,4'-(2,7-bis(4-(bis(4-methoxyphenyl)amino)phenyl)-9H-fluorene-9,9-diyl)bis(N,N-diphenylaniline) (TPA-2,7-FLTPA-TPA) are employed in perovskite solar cells due to their hole-transporting capabilities . Bis(4-methoxyphenyl)carbazole derivatives enhance conjugated polymer systems for hybrid semiconductors, leveraging methoxy groups for solubility and oxidation resistance .

Key Research Findings

Biological Relevance :

  • Bis(4-methoxyphenyl) compounds with chlorine substituents (e.g., MDDE, methoxychlor) are critical in endocrine disruption studies. Their estrogenic potency is highly structure-dependent, with dichloroethene derivatives outperforming trichloroethane analogs .

Synthetic Utility :

  • Palladium-catalyzed cross-coupling reactions are widely used to synthesize bis(4-methoxyphenyl) derivatives, ensuring regioselectivity and scalability .

Material Performance :

  • Methoxy groups in bis(4-methoxyphenyl) compounds improve solubility and charge transport in optoelectronic devices, as seen in fluorene-based polymers .

Preparation Methods

Reaction Mechanism and Optimization

In the presence of aqueous sodium hydroxide and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst, the deprotonation of the methane precursor generates a resonance-stabilized carbanion. This intermediate reacts with CCl₄ to sequentially replace both hydrogens with chlorine atoms. Key parameters include:

  • Temperature : Reactions proceed efficiently at 60–80°C, avoiding side reactions such as ring chlorination.

  • Solvent System : A biphasic mixture of CCl₄ and water maximizes interfacial contact, with TBAB shuttling hydroxide ions into the organic phase.

  • Catalyst Loading : Yields plateau at TBAB concentrations ≥5 mol%, with higher amounts accelerating kinetics but complicating purification.

Reported yields for this method range from 75–92%, with purity confirmed via ¹H NMR and mass spectrometry.

Friedel-Crafts Alkylation of Anisole Derivatives

An alternative route employs Friedel-Crafts alkylation to construct the bis(4-methoxyphenyl) framework prior to chlorination. While dichloromethane (CH₂Cl₂) is a poor electrophile for direct alkylation, its derivatives, such as bis(chloromethyl) ether, have been utilized.

Substrate Activation and Limitations

Reaction of 4-methoxyphenol with bis(chloromethyl) ether in the presence of AlCl₃ yields bis(4-methoxyphenyl)methane, which is subsequently chlorinated as described in Section 1. Challenges include:

  • Regioselectivity : Competing ortho-substitution occurs unless sterically hindered substrates are used.

  • Side Reactions : Over-alkylation or ether cleavage is observed at AlCl₃ concentrations >10 wt%.

This two-step process achieves an overall yield of 68–74%, with the chlorination step contributing the majority of mass loss.

Copper-Catalyzed Coupling of 4-Methoxyphenyl Precursors

Building on methodologies for disulfide synthesis, copper-mediated coupling of 4-methoxybenzenethiol (HS-C₆H₄-OCH₃) with dichloromethane has been explored. While this approach primarily produces bis(4-methoxyphenyl)disulfide, modifications enable dichloromethane incorporation.

Adaptation of Disulfide Synthesis Protocols

Under anaerobic conditions, 4-methoxybenzenethiol reacts with CH₂Cl₂ in the presence of Cu(I) oxide (Cu₂O) and potassium carbonate. The proposed mechanism involves:

  • Thiolate Formation : Deprotonation of the thiol by K₂CO₃.

  • Nucleophilic Attack : Thiolate ions displace chloride from CH₂Cl₂, forming CH₂(S-C₆H₄-OCH₃)₂.

  • Oxidation : Subsequent treatment with chlorine gas introduces the dichloro moiety.

Yields for this method are modest (50–60%), attributed to competing disulfide formation and incomplete chlorination.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Phase Transfer Chlorination9298High selectivity, scalableRequires methane precursor synthesis
Friedel-Crafts Alkylation7495Direct aryl-methane linkageLow regioselectivity, harsh conditions
Copper-Mediated Coupling6088Avoids pre-synthesized methane precursorLow yield, byproduct formation

Characterization and Analytical Validation

Post-synthesis, this compound is characterized via:

  • ¹³C NMR : Peaks at δ 55.2 (OCH₃), 70.8 (CCl₂), and 114–160 ppm (aromatic carbons).

  • Mass Spectrometry : Molecular ion peak at m/z 336.0 ([M]⁺).

  • X-ray Crystallography : Disordered dichloromethane solvent molecules in the crystal lattice, with C–Cl bond lengths of 1.76–1.78 Å.

Industrial and Research Applications

The compound’s stability and electron-deficient central carbon make it valuable for:

  • Polymer Crosslinking : As a difunctional monomer in epoxy resins.

  • Pharmaceutical Intermediates : Precursor to antimalarial agents via Suzuki-Miyaura coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.